N-methoxy-N-methyl-1H-indole-2-carboxamide
Overview
Description
N-Methoxy-N-methyl-1H-indole-2-carboxamide: is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N-methyl-1H-indole-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 1H-indole-2-carboxylic acid as the starting material.
Activation: The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.
N-Methylation: The acid chloride is then treated with N-methylmethanolamine to introduce the N-methyl group.
N-Methoxylation: Finally, the N-methylated product is treated with methanol in the presence of a base to introduce the N-methoxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-carboxamide derivatives.
Substitution: Substituted indole-2-carboxamide derivatives.
Scientific Research Applications
Chemistry: N-Methoxy-N-methyl-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine: The compound's derivatives are being investigated for their potential use in drug development. Its ability to interact with multiple receptors makes it a candidate for developing new medications.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other fine chemicals. Its applications extend to the manufacturing of materials with specific properties.
Mechanism of Action
The mechanism by which N-Methoxy-N-methyl-1H-indole-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating biological processes. The specific molecular targets and pathways depend on the derivative and its intended application.
Comparison with Similar Compounds
N-Methyl-1H-indole-2-carboxamide: Lacks the N-methoxy group.
N-Methoxy-1H-indole-2-carboxylic acid: Lacks the N-methyl group.
N-Methyl-1H-indole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness: N-Methoxy-N-methyl-1H-indole-2-carboxamide is unique due to the presence of both N-methoxy and N-methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups provides a distinct profile compared to similar compounds.
Does this cover everything you were looking for?
Properties
IUPAC Name |
N-methoxy-N-methyl-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(15-2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWATQWEBYZACT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=CC=CC=C2N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455033 | |
Record name | N-methoxy-N-methyl-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156571-69-6 | |
Record name | N-methoxy-N-methyl-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.